molecular formula C35H38Cl2N8O5 B1243686 Hydroxy Itraconazole

Hydroxy Itraconazole

Katalognummer B1243686
Molekulargewicht: 721.6 g/mol
InChI-Schlüssel: ISJVOEOJQLKSJU-QURBUZHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyitraconazole is a member of piperazines.

Wissenschaftliche Forschungsanwendungen

Enhanced Bioavailability and Absorption

Hydroxy-itraconazole, the main metabolite of itraconazole, contributes to its efficacy as an antifungal agent due to its considerable antifungal activity. New formulations, such as an oral solution and an intravenous formulation, have been developed to improve the solubility of itraconazole, resulting in enhanced absorption and bioavailability. This improvement is crucial for treating systemic fungal infections in various patient populations, including children and intensive care patients (Willems, van der Geest, & de Beule, 2001); (de Beule & van Gestel, 2001).

Treatment of Onychomycosis

In the treatment of onychomycosis, a fungal nail infection, hydroxy-itraconazole plays a significant role. Studies show that a 6-month continuous itraconazole treatment at a daily dose of 100 mg leads to improved nail growth and decrease in nail turbidity. The presence of unchanged itraconazole and hydroxy-itraconazole in the nail contributes to the high cure rates observed in onychomycosis treatments (Kawada, Aragane, & Tezuka, 2004).

Stereoselective Metabolism

Research has revealed a stereoselective component in the metabolism of itraconazole to hydroxyitraconazole. A chiral capillary electrophoretic method was developed to separate itraconazole stereoisomers, demonstrating the stereoselective nature of the transformation from itraconazole to hydroxyitraconazole. This finding has implications for understanding the metabolic pathways and efficacy of itraconazole in clinical treatments (Breadmore & Thormann, 2003).

Pharmacokinetics in Pediatric Patients

Studies on the population pharmacokinetics of itraconazole and hydroxy-itraconazole in pediatric patients, particularly those with cystic fibrosis or undergoing bone marrow transplant, have been conducted to optimize dosing regimens. These studies highlight the necessity to understand the pharmacokinetic properties of both itraconazole and hydroxy-itraconazole to ensure effective dosing in pediatric populations (Hennig et al., 2006); (Hennig et al., 2007).

Contribution to CYP3A4 Inhibition

Hydroxy-itraconazole, along with other itraconazole metabolites, contributes significantly to drug-drug interactions caused by itraconazole due to CYP3A4 inhibition. Understanding the roles of these metabolites is crucial in predicting and managing potential drug-drug interactions in clinical settings (Templeton et al., 2008).

Target Serum Concentrations for Blastomycosis

Research has focused on defining target serum concentrations of itraconazole and hydroxy-itraconazole for the treatment of blastomycosis. The findings suggest that a therapeutic target combining itraconazole and hydroxy-itraconazole serum concentrations is more effective for blastomycosis treatment compared to targeting the parent compound alone (Hess et al., 2022); (Firkus et al., 2023).

Eigenschaften

Molekularformel

C35H38Cl2N8O5

Molekulargewicht

721.6 g/mol

IUPAC-Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1

InChI-Schlüssel

ISJVOEOJQLKSJU-QURBUZHQSA-N

Isomerische SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Kanonische SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Itraconazole
Reactant of Route 2
Reactant of Route 2
Hydroxy Itraconazole
Reactant of Route 3
Reactant of Route 3
Hydroxy Itraconazole
Reactant of Route 4
Hydroxy Itraconazole
Reactant of Route 5
Reactant of Route 5
Hydroxy Itraconazole
Reactant of Route 6
Reactant of Route 6
Hydroxy Itraconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.